3-[(4-aminophenyl)formamido]propanamide
Description
IUPAC Nomenclature Validation Through Computational Descriptors
The International Union of Pure and Applied Chemistry nomenclature for this compound has been systematically validated through multiple computational chemistry platforms and database resources. According to Chemical Abstracts Service Common Chemistry, the official IUPAC name is designated as 4-amino-N-(3-amino-3-oxopropyl)benzamide. This nomenclature reflects the structural hierarchy beginning with the benzamide core, incorporating the 4-amino substitution on the benzene ring, and the N-(3-amino-3-oxopropyl) substituent that completes the molecular architecture.
The computational validation process involves sophisticated algorithms that analyze the molecular connectivity and functional group priorities according to established IUPAC rules. Sigma-Aldrich confirms this nomenclature through their comprehensive chemical database, providing additional verification of the systematic naming convention. The compound's systematic name accurately reflects its structural composition, with the benzamide foundation serving as the principal functional group, while the amino substituents and propyl chain extensions are appropriately identified through position numbering and functional group prioritization.
Multiple database sources, including PubChem and ChemSpider equivalents, corroborate this nomenclature assignment through cross-referencing computational descriptors. The systematic approach to nomenclature validation ensures consistency across international chemical databases and facilitates accurate communication within the scientific community. This standardized naming convention enables researchers to unambiguously identify the compound regardless of regional or institutional variations in chemical nomenclature practices.
Comparative Analysis of SMILES and InChI Representations Across Databases
The Simplified Molecular Input Line Entry System representation for this compound demonstrates remarkable consistency across multiple chemical databases. The canonical SMILES notation is recorded as O=C(N)CCNC(=O)C1=CC=C(N)C=C1 across Chemical Abstracts Service Common Chemistry, Ambeed, and Sigma-Aldrich platforms. This SMILES string effectively captures the molecular connectivity, beginning with the carbonyl oxygen of the propanamide terminus, progressing through the ethylene bridge, and terminating at the aminosubstituted benzene ring system.
The International Chemical Identifier representation provides enhanced structural specificity through its layered encoding system. The InChI string InChI=1S/C10H13N3O2/c11-8-3-1-7(2-4-8)10(15)13-6-5-9(12)14/h1-4H,5-6,11H2,(H2,12,14)(H,13,15) maintains consistency across Chemical Abstracts Service, ChemScene, and other authoritative databases. This representation includes detailed connectivity information, hydrogen positioning, and stereochemical specifications that enable precise structural reconstruction.
The corresponding InChI Key IIYQQNHFDLLQMB-UHFFFAOYSA-N serves as a compressed hash representation that facilitates rapid database searching and cross-referencing. Comparative analysis reveals perfect agreement between major chemical databases, including Chemical Abstracts Service Common Chemistry, Ambeed, and Sigma-Aldrich, confirming the structural integrity of the compound representation. This consistency across platforms demonstrates the reliability of computational chemical informatics systems and validates the structural assignment of this compound.
| Database Source | SMILES Representation | InChI Key | Validation Status |
|---|---|---|---|
| Chemical Abstracts Service | O=C(N)CCNC(=O)C1=CC=C(N)C=C1 | IIYQQNHFDLLQMB-UHFFFAOYSA-N | Confirmed |
| Ambeed | O=C(N)CCNC(=O)C1=CC=C(N)C=C1 | - | Confirmed |
| Sigma-Aldrich | - | IIYQQNHFDLLQMB-UHFFFAOYSA-N | Confirmed |
| ChemScene | O=C(N)CCNC(C1=CC=CC=C1N)=O | - | Variant Detected |
Structural Confirmation via 2D/3D Molecular Depiction Tools
Advanced molecular visualization platforms provide comprehensive structural confirmation for this compound through sophisticated two-dimensional and three-dimensional rendering algorithms. PubChem computational chemistry resources generate detailed structural depictions that illustrate the planar benzene ring system with its para-positioned amino substituent, the amide linkage connecting to the propyl chain, and the terminal amide functional group. These visual representations facilitate understanding of the molecular geometry and spatial relationships between functional groups.
Three-dimensional conformational analysis reveals the preferred molecular geometries and potential intramolecular interactions that influence the compound's chemical behavior. Interactive molecular modeling tools demonstrate the rotational freedom around single bonds, particularly within the propyl chain segment, while highlighting the restricted rotation around the amide bonds due to partial double bond character. The spatial arrangement of amino groups enables potential hydrogen bonding interactions that may influence crystalline packing arrangements and solution-phase behavior.
Computational chemistry platforms generate multiple conformational states to represent the dynamic nature of the molecule under various environmental conditions. The benzene ring maintains its aromatic planarity, while the aliphatic chain exhibits conformational flexibility that affects the overall molecular shape. Advanced visualization software incorporates van der Waals radii, electrostatic potential surfaces, and molecular orbital representations to provide comprehensive structural insights.
The integration of quantum mechanical calculations with molecular visualization tools enables prediction of preferred conformational states and energy barriers for conformational interconversion. These computational approaches validate the structural assignments derived from traditional chemical analysis methods and provide predictive capabilities for understanding molecular behavior in biological systems. The consistency between two-dimensional structural representations and three-dimensional conformational models confirms the accuracy of the proposed molecular structure for this compound.
| Visualization Platform | 2D Structure Available | 3D Conformer Available | Interactive Features |
|---|---|---|---|
| PubChem | Yes | Yes | Conformer rotation, measurement tools |
| ChemScene | Yes | No | Static structure display |
| Chemical Abstracts Service | No | No | Text-based representation only |
| Sigma-Aldrich | No | No | External link provided |
Properties
IUPAC Name |
4-amino-N-(3-amino-3-oxopropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-8-3-1-7(2-4-8)10(15)13-6-5-9(12)14/h1-4H,5-6,11H2,(H2,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYQQNHFDLLQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261051 | |
| Record name | Benzamide, 4-amino-N-(3-amino-3-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114822-89-7 | |
| Record name | Benzamide, 4-amino-N-(3-amino-3-oxopropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-amino-N-(3-amino-3-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(4-Aminophenyl)formamido]propanamide typically involves the coupling of 4-aminobenzoic acid or its derivatives with beta-alanine or related propanoic acid derivatives. The key step is the formation of an amide bond between the carboxylic acid group of beta-alanine and the amino group of the 4-aminophenyl moiety.
Coupling Reaction Using Carbodiimide Chemistry
A widely used method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). This method activates the carboxyl group of beta-alanine, facilitating nucleophilic attack by the amino group of 4-aminobenzoic acid, leading to amide bond formation.
- Mix 4-aminobenzoic acid and beta-alanine in an appropriate solvent (e.g., dichloromethane or dimethylformamide).
- Add DCC as the coupling agent and DMAP as a catalyst.
- Stir the reaction mixture at room temperature for several hours (commonly 12-24 h).
- Filter off the dicyclohexylurea byproduct.
- Purify the product by recrystallization or chromatography.
This method yields this compound hydrochloride with high purity and moderate to good yields.
Reaction Conditions and Yields
| Parameter | Typical Values |
|---|---|
| Reactants | 4-Aminobenzoic acid, beta-alanine |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM), DMF |
| Temperature | Room temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
| Purification | Recrystallization or chromatography |
| Yield | Typically 70-90% |
Alternative Methods and Variations
- Use of Hydrochloride Salt: The product is often isolated as the hydrochloride salt to improve stability and handling.
- Solvent Variations: Ethanol or methanol can be used in some protocols to facilitate easier crystallization.
- Catalyst-Free Approaches: In some cases, direct heating of reactants without catalysts under reflux leads to acceptable yields, though with longer reaction times.
Research Findings and Analysis
- The coupling reaction is highly selective for amide bond formation without significant side reactions.
- Use of DCC/DMAP provides mild reaction conditions, preserving the sensitive amino group on the aromatic ring.
- Purification by recrystallization yields a product with high chemical purity suitable for research applications.
- The hydrochloride salt form enhances water solubility, which is advantageous for biological testing.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbodiimide Coupling (DCC/DMAP) | 4-Aminobenzoic acid + beta-alanine, DCC, DMAP, RT, 12-24 h | 70-90 | High purity, mild conditions |
| Direct Heating/Reflux | 4-Aminobenzoic acid + beta-alanine, ethanol/methanol, reflux | 60-80 | Longer reaction time, catalyst-free |
| Hydrochloride Salt Formation | Post-reaction treatment with HCl | - | Improves stability and solubility |
Chemical Reactions Analysis
Types of Reactions: 3-[(4-aminophenyl)formamido]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-[(4-aminophenyl)formamido]propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-aminophenyl)formamido]propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. The pathways involved in its mechanism of action include:
Protein Binding: The compound can form hydrogen bonds and hydrophobic interactions with target proteins.
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-[(4-aminophenyl)formamido]propanamide and related propanamide derivatives:
Key Structural and Functional Insights
Influence of Aromatic Substituents
- 4-Aminophenyl vs. 2-Methoxyphenyl: The presence of a 4-aminophenyl group (as in the target compound) contrasts with the 2-methoxyphenyl group in T6030504. The latter’s methoxy group enhances lipophilicity and may facilitate TLR4/MD2 receptor binding, as evidenced by its antagonistic activity .
Role of Heterocyclic Moieties
- Oxadiazole and Thiazole Rings : Compound 8g incorporates a sulfanyl-linked oxadiazole and thiazole ring, which may enhance rigidity and hydrogen-bonding capacity, as suggested by its higher melting point (142–143°C) compared to simpler analogs .
- Indole Scaffold : The indole substituent in Compound 15a contributes to PTP1B inhibition, likely through π-π stacking interactions with the enzyme’s active site .
Amide Nitrogen Modifications
- Cyclic Amines: The azepane group in N-(4-Aminophenyl)-3-(azepan-1-yl)propanamide introduces conformational flexibility, which could optimize binding to G-protein-coupled receptors .
Research Implications
- Target Specificity : Structural variations significantly alter biological targets. For example, T6030504’s pyridinyl group is critical for TLR4 antagonism, whereas the indole moiety in Compound 15a drives PTP1B inhibition .
- Pharmacokinetic Optimization : Fluorinated or methylated analogs may offer improved metabolic stability and bioavailability compared to the parent compound .
Biological Activity
3-[(4-Aminophenyl)formamido]propanamide, also known as N-(4-aminophenyl)propanamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it features an amide functional group attached to a propanamide backbone. This structure is crucial for its biological activity, influencing its interactions with various molecular targets.
The biological effects of this compound are primarily mediated through its interactions with specific enzymes and receptors. Key areas of investigation include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit cysteine proteases, particularly cathepsin L. Inhibition studies have shown varying IC50 values depending on structural modifications, indicating that the presence of specific substituents can enhance or reduce activity.
- Antitumor Activity : Related compounds have demonstrated selective antitumor properties, suggesting that this compound may also possess similar capabilities. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving cytochrome P450 enzymes.
Case Study 2: Enzyme Inhibition
A series of studies evaluated the inhibitory effects of various derivatives on cathepsin L. The results indicated that compounds with specific substitutions at the C-6 position displayed significant inhibition.
Table 2: Enzyme Inhibition Data
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| 3-[(4-Aminophenyl)formamido] | TBD | Potential Cathepsin L Inhibitor |
| Compound A | 68 | Cathepsin L Inhibitor |
| Compound B | >10,000 | Non-Inhibitor |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance, novel amino acid prodrugs have been synthesized to improve solubility and bioavailability while retaining selectivity against tumor cells. These prodrugs revert to their active forms in sensitive cell lines, indicating a promising avenue for further research.
Q & A
Q. What are the recommended synthetic routes for 3-[(4-aminophenyl)formamido]propanamide, and what parameters critically influence yield and purity?
Methodological Answer: The synthesis typically involves forming an amide bond between 4-aminophenylamine and a formamido-propanoyl chloride derivative. Key steps include:
- Reagent Preparation : Use freshly distilled propanoyl chloride derivatives to avoid hydrolysis.
- Base Selection : Triethylamine (TEA) is often employed to neutralize HCl generated during amide bond formation .
- Solvent Optimization : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) ensures minimal side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .
Q. Critical Parameters :
- Temperature : Maintain 0–5°C during initial mixing to prevent thermal degradation.
- Molar Ratios : A 1:1.2 molar ratio of amine to acyl chloride minimizes unreacted starting material.
- Moisture Control : Use inert gas (N₂/Ar) to avoid hydrolysis of acyl chloride intermediates .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?
Methodological Answer:
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility :
- Stability :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of derivatives?
Methodological Answer:
- Core Modifications :
- Assay Design :
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Reproducibility Checks :
- Purity Validation : Confirm compound purity (>95%) via HPLC before assays.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and buffer compositions .
- Orthogonal Assays :
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?
Methodological Answer:
- Model Selection :
- Dosage Optimization :
- Acute Toxicity : Start with 10–50 mg/kg doses; monitor liver enzymes (ALT/AST) and renal function (creatinine) .
- Bioavailability : Formulate with cyclodextrin or liposomes to enhance solubility and absorption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
